molecular formula C12H12N2O3 B287656 N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-29-6

N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B287656
CAS RN: 61643-29-6
M. Wt: 232.23 g/mol
InChI Key: ZTEPSTCCYOMPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as MOCA, is a chemical compound that has been widely used in scientific research due to its unique properties. MOCA is a heterocyclic compound that contains an oxazole ring and an amide group. It has been shown to exhibit various biological activities, making it a useful tool for investigating different biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has also been shown to inhibit the replication of several viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. In addition, N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to inhibit the replication of several viruses, including HSV-1 and HCMV.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes and to exhibit specific biological activities. This makes it a useful tool for investigating specific biochemical and physiological processes. However, one limitation of using N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to investigate its mechanism of action and to identify its molecular targets. Additionally, further research is needed to determine the safety and toxicity of N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide and to evaluate its potential as a drug candidate.

Synthesis Methods

N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the corresponding amide, which is then cyclized with acetic anhydride to give N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide.

Scientific Research Applications

N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been extensively used in scientific research as a tool for investigating various biological processes. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has also been used as a fluorescent probe for detecting protein-ligand interactions and as a substrate for enzymatic assays.

properties

CAS RN

61643-29-6

Product Name

N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O3/c1-8-9(7-13-17-8)12(15)14-10-5-3-4-6-11(10)16-2/h3-7H,1-2H3,(H,14,15)

InChI Key

ZTEPSTCCYOMPOL-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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